molecular formula C11H15N3O B1464380 (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone CAS No. 1250568-21-8

(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone

Cat. No. B1464380
CAS RN: 1250568-21-8
M. Wt: 205.26 g/mol
InChI Key: GIKDDMHHOWQNMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One notable approach involves using magnesium oxide nanoparticles (MgO NPs) as a catalyst. Researchers have successfully synthesized novel derivatives of pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide using MgO NPs. These derivatives exhibit diverse biological activities, including receptor tyrosine kinase inhibition, anticancer effects against lung cancer cells, antibacterial and antifungal properties, and antioxidant activity .

Scientific Research Applications

Spectroscopic Properties

  • Research on similar compounds like 3-amino-substituted-thieno[2,3-b]pyridine/quinolin-2-yl)(phenyl)methanones revealed insights into their electronic absorption, excitation, and fluorescence properties. These studies are valuable in understanding the spectroscopic behavior of related compounds, such as (3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone. Notably, the singlet excited states and dual fluorescence in various solvents were observed, contributing to the understanding of their electronic structure and behavior in different environments (Al-Ansari, 2016).

Antimicrobial and Antioxidant Activities

  • Compounds structurally related to this compound have shown promising antimicrobial and antioxidant activities. For instance, substituted cyclohexanol derivatives demonstrated moderate antifungal activity, with one compound being significantly more effective than the medical antifungal Nistatin (Rusnac et al., 2020). This suggests potential applications of this compound in antibacterial and antifungal areas.

Synthesis and Structural Analysis

  • The efficient synthesis of heterocycles containing both piperidine and pyridine rings, which includes compounds like this compound, has been a challenge in organic chemistry. Studies have developed methods for synthesizing these compounds, contributing to the advancement in the synthesis of related heterocyclic compounds (Zhang et al., 2020).

Inhibition of Enzymatic Activity

  • Bi-pyridine compounds, structurally similar to this compound, have been studied for their ability to inhibit the catecholase activity of mushroom tyrosinase. These studies are significant in understanding the potential of this compound in inhibiting enzymatic activities, which could have implications in various biological and pharmacological applications (Karbassi et al., 2004).

Catalytic Applications

  • Research into zinc complexes with multidentate nitrogen ligands, which are structurally related to this compound, has shown potential in catalysis, particularly in aldol reactions. This indicates possible catalytic applications for this compound in organic synthesis (Darbre et al., 2002).

Future Directions

: Read the full research article here

properties

IUPAC Name

(3-aminopiperidin-1-yl)-pyridin-2-ylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15N3O/c12-9-4-3-7-14(8-9)11(15)10-5-1-2-6-13-10/h1-2,5-6,9H,3-4,7-8,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIKDDMHHOWQNMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C(=O)C2=CC=CC=N2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone
Reactant of Route 2
Reactant of Route 2
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone
Reactant of Route 3
Reactant of Route 3
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone
Reactant of Route 4
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone
Reactant of Route 5
Reactant of Route 5
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone
Reactant of Route 6
Reactant of Route 6
(3-Aminopiperidin-1-yl)(pyridin-2-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.